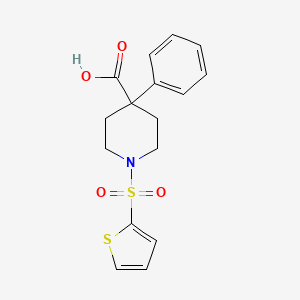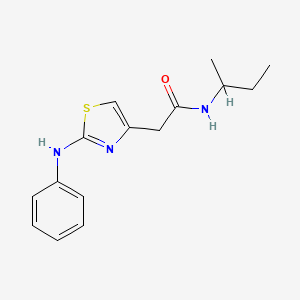![molecular formula C20H20N4O3 B2956400 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1902986-98-4](/img/structure/B2956400.png)
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a dihydropyridazinone core
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been known to interact with key receptor tyrosine kinases (rtks) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (vegfr) and platelet-derived growth factor receptor (pdgfr) kinases .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets (like rtks) and induce changes that affect the function of these proteins .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with RTKs. These pathways could include signal transduction pathways related to cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these interactions could lead to changes in cellular behavior and function.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
This could result in reduced cell proliferation and angiogenesis, and increased apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine nitrogen .
The final step involves the formation of the dihydropyridazinone core, which can be achieved through a cyclization reaction. This step often requires the use of strong acids or bases to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the initial quinoline synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinoline N-oxide
Reduction: Hydroxylated dihydropyridazinone
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine derivatives: Such as piperidine itself and its various substituted forms, which are used in the synthesis of pharmaceuticals.
Dihydropyridazinone derivatives: Known for their potential as anti-inflammatory and anticancer agents.
Uniqueness
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores: the quinoline moiety, the piperidine ring, and the dihydropyridazinone core. This combination provides a multifaceted approach to interacting with biological targets, potentially leading to enhanced therapeutic effects .
Propiedades
IUPAC Name |
2-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-7-3-11-22-24(18)14-19(26)23-12-8-16(9-13-23)27-17-6-1-4-15-5-2-10-21-20(15)17/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBFVXPMWZUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2956317.png)


![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2956323.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2956325.png)


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)



![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
